molecular formula C17H20ClNO3 B2365919 (E)-3-(2-chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one CAS No. 1396892-16-2

(E)-3-(2-chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one

Cat. No.: B2365919
CAS No.: 1396892-16-2
M. Wt: 321.8
InChI Key: NSZOYKULKVPBSA-BQYQJAHWSA-N
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Description

(E)-3-(2-chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H20ClNO3 and its molecular weight is 321.8. The purity is usually 95%.
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Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO3/c1-16(2)21-11-17(12-22-16)9-19(10-17)15(20)8-7-13-5-3-4-6-14(13)18/h3-8H,9-12H2,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZOYKULKVPBSA-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C=CC3=CC=CC=C3Cl)CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OCC2(CN(C2)C(=O)/C=C/C3=CC=CC=C3Cl)CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(2-chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one is a spirocyclic organic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article focuses on the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a spirocyclic structure with a chlorophenyl group and a 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane moiety. This unique configuration contributes to its distinct chemical properties and biological interactions.

Molecular Characteristics

PropertyValue
Molecular Formula C15H18ClN2O3
Molecular Weight 304.76 g/mol
IUPAC Name (E)-3-(2-chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one
CAS Number 1396888-81-5

The biological activity of (E)-3-(2-chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one primarily involves its interaction with specific molecular targets in biological systems. Research indicates that compounds with similar structures can act as inhibitors for various enzymes or receptors involved in disease pathways.

  • Inhibition of Oncogenic Targets : The compound has been studied for its potential to inhibit mutated forms of the RAS protein, particularly KRAS G12C, which is implicated in several cancers. Covalent binding to this target has shown promise in preclinical models .
  • Antitumor Activity : In vivo studies demonstrated that derivatives of this compound exhibit significant antitumor effects in xenograft mouse models, suggesting its potential utility in cancer therapy .

Pharmacological Studies

Recent studies have highlighted the following pharmacological effects:

  • Anticancer Properties : Compounds related to (E)-3-(2-chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one have shown dose-dependent antitumor effects against various cancer cell lines and in xenograft models .
  • Enzyme Inhibition : The compound has been identified as a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids, which are vital for pain modulation and other physiological processes .

Case Study 1: KRAS G12C Inhibition

A study focused on the optimization of spirocyclic compounds reported that derivatives containing the (E)-3-(2-chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl) moiety demonstrated effective inhibition against KRAS G12C mutations. This was attributed to their ability to bind covalently within the switch-II pocket of the protein, leading to reduced tumor growth in animal models .

Case Study 2: FAAH Inhibition

Another significant study evaluated the ability of spirocyclic compounds to inhibit FAAH. The results indicated that these compounds not only reduced FAAH activity but also enhanced the levels of endocannabinoids in vivo, providing analgesic effects without significant side effects typically associated with traditional analgesics .

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